molecular formula C16H22N4O6 B14258008 L-Phenylalanine, L-serylglycylglycyl- CAS No. 403700-66-3

L-Phenylalanine, L-serylglycylglycyl-

Katalognummer: B14258008
CAS-Nummer: 403700-66-3
Molekulargewicht: 366.37 g/mol
InChI-Schlüssel: GVVUOPXPPVUSQP-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanine, L-serylglycylglycyl- is a synthetic peptide composed of the amino acids L-phenylalanine, L-serine, glycine, and glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-serylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Phenylalanine, L-serylglycylglycyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanine, L-serylglycylglycyl- can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvate.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield phenylpyruvate, while reduction can lead to modified peptide chains with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanine, L-serylglycylglycyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biosensors and biocatalysts.

Wirkmechanismus

The mechanism of action of L-Phenylalanine, L-serylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, metabolic regulation, and cellular communication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters.

    L-Serine: A non-essential amino acid important for protein synthesis and metabolic pathways.

    Glycylglycine: A dipeptide used in biochemical studies and as a buffer component.

Uniqueness

L-Phenylalanine, L-serylglycylglycyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic purposes.

Eigenschaften

CAS-Nummer

403700-66-3

Molekularformel

C16H22N4O6

Molekulargewicht

366.37 g/mol

IUPAC-Name

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H22N4O6/c17-11(9-21)15(24)19-7-13(22)18-8-14(23)20-12(16(25)26)6-10-4-2-1-3-5-10/h1-5,11-12,21H,6-9,17H2,(H,18,22)(H,19,24)(H,20,23)(H,25,26)/t11-,12-/m0/s1

InChI-Schlüssel

GVVUOPXPPVUSQP-RYUDHWBXSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.